4-(2,4-Dimethylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOZYYPEJNCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606772 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-21-6 | |
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of Arylphenols
Mechanistic Investigations of C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds in arylphenols represents a powerful strategy in synthetic chemistry, enabling the construction of complex molecules from simple precursors. The inherent reactivity of the phenolic hydroxyl group and the various C-H bonds on the aromatic rings present both challenges and opportunities for selective transformations.
Rhodium catalysts have emerged as particularly versatile tools for the C-H activation of arylphenols. These catalysts can facilitate a range of transformations, including arylation, carboxylation, and annulation reactions. researchgate.netsnnu.edu.cn A common strategy involves the use of a directing group, often the phenolic hydroxyl group itself, to guide the catalyst to a specific C-H bond, typically in the ortho position. For instance, in 2-arylphenols, rhodium catalysis can selectively activate a C-H bond on the adjacent phenyl ring, overriding the reactivity of other positions. researchgate.net
The catalytic cycle for these reactions often involves a Rh(I)/Rh(III) or a Rh(III)/Rh(V) pathway. snnu.edu.cnnih.gov In a typical Rh(I)/Rh(III) cycle, the process may initiate with the oxidative addition of the Rh(I) species into a C-H bond, forming a Rh(III)-hydride complex. snnu.edu.cn Alternatively, a concerted metalation-deprotonation (CMD) mechanism is frequently proposed, where the C-H bond is cleaved with the assistance of a base, directly forming a rhodacycle intermediate without a change in the metal's oxidation state initially. nih.govresearchgate.net This latter pathway is considered prevalent in many Rh(III)-catalyzed reactions. researchgate.net Subsequent steps can involve migratory insertion of a coupling partner (like an alkyne or olefin) into the Rh-C bond, followed by reductive elimination to release the functionalized product and regenerate the active rhodium catalyst. snnu.edu.cnnih.gov
Density Functional Theory (DFT) calculations, complemented by experimental studies, have provided profound insights into the mechanisms of rhodium-catalyzed C-H activation in arylphenols. researchgate.netnih.govchemrxiv.org For the rhodium-catalyzed carboxylation of 2-arylphenols with CO2, DFT studies suggest a sequence involving coordination exchange, C-H bond activation, carboxylation, protonation, and lactonization. chemrxiv.orgchemrxiv.org The C-H activation step often proceeds via a concerted metalation-deprotonation (CMD) mechanism, which is found to be more favorable than oxidative addition or electrophilic substitution pathways. nih.gov
These computational models have revealed that the rate-determining step can vary depending on the specific reaction. In the carboxylation of 2-arylphenols, the insertion of CO2 into the Rh-C bond, rather than the C-H activation itself, was identified as the rate-determining step. chemrxiv.orgchemrxiv.org The nature of the ligand on the rhodium center and the pKa of the base used are critical factors influencing the energy barrier of the C-H activation step. chemrxiv.org Experimental evidence, such as kinetic isotope effect (KIE) studies, can further elucidate the mechanism, indicating whether C-H bond cleavage is reversible and part of the rate-determining step. rsc.org
| Step | Description | Key Intermediates/States | Influencing Factors | Supporting Evidence |
|---|---|---|---|---|
| Catalyst Activation & Coordination | The active Rh catalyst coordinates to the arylphenol, typically via the hydroxyl group. | Rh-substrate complex | Ligand structure, solvent | Spectroscopic analysis |
| C-H Bond Cleavage | Cleavage of a specific C-H bond, often ortho to the directing group, to form a metallacycle. | Concerted Metalation-Deprotonation (CMD) Transition State, Rhodacycle | Base pKa, ligand electronics | DFT Calculations nih.govchemrxiv.org, KIE studies rsc.org |
| Insertion | The coupling partner (e.g., alkyne, olefin, CO2) inserts into the Rh-Carbon bond. | Expanded metallacycle | Nature of coupling partner | DFT Calculations chemrxiv.org |
| Reductive Elimination/Protonation | Formation of the new C-C or C-X bond and release of the final product. | Rh(I) or Rh(III) species | Proton source, reaction conditions | Product analysis |
| Catalyst Regeneration | The rhodium species is returned to its active catalytic state to begin a new cycle. | Active Rh(I) or Rh(III) catalyst | Oxidants, additives | Catalytic turnover studies |
Reactivity of Alkylphenol Moieties in Substituted Biphenyl (B1667301) Systems
Substituted biphenyl systems containing alkylphenol moieties, such as 4-(2,4-Dimethylphenyl)phenol, exhibit reactivity influenced by both the phenolic hydroxyl group and the alkyl substituents. Key reactions include dealkylation and oxidation, which are significant in both synthetic applications and environmental transformations.
Dealkylation, the removal of alkyl groups from the aromatic ring, is a critical transformation for converting substituted phenols into simpler, high-value platform chemicals like phenol (B47542) itself. This process can be achieved under thermal conditions or with the aid of catalysts. google.comacs.org
Acidic zeolites, such as H-ZSM-5, have proven to be effective catalysts for the gas-phase dealkylation of alkylphenols. acs.orgresearchgate.net The reaction mechanism within the zeolite pores is believed to proceed through an arenium ion intermediate (a Wheland complex), formed by the protonation of the aromatic ring by a Brønsted acid site. acs.org This intermediate can then undergo dealkylation to yield phenol and the corresponding olefin. The shape selectivity of the zeolite framework plays a crucial role, influencing the reactivity of different alkylphenols based on their size and the position of the alkyl group. acs.orgresearchgate.net
Thermal dealkylation of substituted biphenols can also be performed, often at high temperatures (e.g., 290°C to 400°C), sometimes in the absence of a catalyst. google.com The reaction is typically carried out in the liquid phase above the melting point of the starting material, which avoids the need for a solvent. google.com Catalytic dealkylation can also be achieved using various systems, including strong acids in a solvent mixture, which can allow for lower reaction temperatures. google.com
Phenolic biphenyls can undergo advanced oxidation, a process relevant to environmental remediation and synthetic chemistry. Advanced Oxidation Processes (AOPs) typically involve the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize organic compounds. researchgate.net
The oxidation of phenolic compounds can proceed through several pathways. researchgate.netmdpi.com The initial attack by a hydroxyl radical can lead to the formation of dihydroxylated species. nih.gov In the case of phenolic biphenyls, this can lead to the formation of dihydroxy-biphenyls. These intermediates are often more reactive than the parent compound and can be further oxidized. nih.gov Subsequent oxidation can lead to ring-opening and ultimately mineralization to CO2 and water, or it can lead to the formation of quinone-type structures. researchgate.netnih.gov The formation of PCB quinones, for example, is a known bioactivation pathway for hydroxylated polychlorinated biphenyls (OH-PCBs), which are structurally analogous to phenolic biphenyls. nih.gov
Enzymatic oxidation, using enzymes like peroxidases and laccases, also provides a route for the transformation of phenolic compounds. mdpi.com These enzymes catalyze the oxidation of phenols to generate reactive phenoxy radicals, which can then undergo further reactions, including polymerization. mdpi.com
Photochemical Transformations of Arylphenols and Intermediate Quinone Methides
Arylphenols are known to undergo a variety of photochemical transformations upon irradiation with UV light. psu.eduresearchgate.net A key feature of the photochemistry of many phenol derivatives is the formation of highly reactive species known as quinone methides (QMs). psu.edursc.org These intermediates are central to processes such as photocyclization, photoaddition, and excited-state intramolecular proton transfer (ESIPT). researchgate.netacs.org
The generation of a quinone methide from an arylphenol often involves an ESIPT process, where a proton from the phenolic hydroxyl group is transferred to a carbon atom on an adjacent aromatic ring in the excited state. researchgate.netnih.gov This creates a transient zwitterionic or biradicaloid species which is the quinone methide. psu.edu For example, studies on 2-phenylphenol (B1666276) derivatives show that upon photoexcitation, an ESIPT can occur to the neighboring phenyl ring, yielding a QM. acs.org
Once formed, these intermediate quinone methides have several potential reaction fates:
Reverse Proton Transfer (RPT): The QM can revert to the original arylphenol by transferring the proton back to the oxygen atom. acs.orgnih.gov
Electrocyclic Ring Closure: The QM can undergo an intramolecular cyclization reaction to form new ring systems, such as dihydrobenzoxanthenes. acs.orgnih.gov
Nucleophilic Addition: In the presence of nucleophilic solvents like water or methanol, the QM can be trapped, leading to the formation of a photoaddition product. acs.org
Laser flash photolysis is a key experimental technique used to directly observe and characterize these short-lived quinone methide intermediates. researchgate.netacs.org The specific photochemical pathway taken by an arylphenol depends on its molecular structure and the reaction conditions. psu.eduacs.org
| Reaction Pathway | Description | Product Type | Governing Factors |
|---|---|---|---|
| Reverse Proton Transfer (RPT) | The QM reverts to the ground state of the starting arylphenol. acs.orgnih.gov | Starting Material (Regeneration) | Structural stability of the QM, absence of trapping agents. |
| Electrocyclization | The QM undergoes an intramolecular pericyclic reaction to form a new cyclic structure. acs.org | Cyclized Products (e.g., Dihydrobenzoxanthenes) | Favorable geometry for ring closure, electronic properties of the QM. |
| Nucleophilic Addition | A nucleophile (e.g., solvent) adds to the exocyclic methylene (B1212753) carbon of the QM. acs.org | Photoaddition Products | Presence and nucleophilicity of solvent (e.g., water, methanol). |
Computational Chemistry and Advanced Analytical Characterization of Biphenyl Phenols
Quantum Chemical Calculations on 4-(2,4-Dimethylphenyl)phenol and Analogues
Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These in silico approaches allow for the prediction of a wide range of molecular properties before a compound is ever synthesized in a lab.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules like this compound. royalsocietypublishing.orgmdpi.com Instead of computing the complex multi-electron wavefunction, DFT calculates the properties of a molecule based on its spatially dependent electron density. mdpi.com This approach provides a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry. royalsocietypublishing.org
DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for modeling chemical reactivity. tandfonline.comresearchgate.net The HOMO-LUMO energy gap, for instance, is a critical parameter for assessing a molecule's kinetic stability and polarizability. mdpi.comresearchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule and identify likely sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net For substituted biphenyl (B1667301) phenols, DFT studies reveal how different substituent groups (e.g., chloro, nitro, amino) influence the electronic properties and reactivity of the molecule. tandfonline.com The accuracy of these calculations is highly dependent on the choice of the functional and basis set, with combinations like B3LYP/6-311++G(d,p) being commonly used for this class of compounds. tandfonline.comresearchgate.net
tandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.nettandfonline.comresearchgate.net| Parameter | Information Provided | Typical Application | Reference |
|---|---|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | Comparison with experimental structures (e.g., from X-ray crystallography). | |
| HOMO/LUMO Energies | Indicates electron-donating and accepting capabilities. | Predicting chemical reactivity and sites of reaction. | |
| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and polarizability. | Assessing stability and potential for electronic transitions. | |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Identifying reactive sites for intermolecular interactions. | |
| Vibrational Frequencies | Predicts infrared and Raman spectra. | Aiding in the interpretation of experimental spectroscopic data. |
A critical application of quantum chemical calculations is the mapping of reaction pathways and the determination of their energetic profiles. For reactions involving this compound and its analogues, DFT can be used to calculate the energy barrier, also known as the activation energy, that must be overcome for a reaction to proceed. usda.govsciengine.com This is achieved by locating the transition state, which is the highest energy point along the reaction coordinate—a structure representing an activated complex between reactants and products. usda.gov
wikipedia.orgwikipedia.orglibretexts.orglibretexts.org| Compound | Torsional Barrier (kcal/mol) | Significance | Reference |
|---|---|---|---|
| Biphenyl | ~1.4 (at 0°) / ~1.5 (at 90°) | Low barrier allows for rapid rotation between the two phenyl rings. | |
| 2,2'-Dimethylbiphenyl | 17.4 | Ortho-substituents dramatically increase the rotational barrier, leading to atropisomerism. | |
| 2,2'-Dinitrobiphenyl | >19 | High barrier allows for the separation of stable enantiomers at room temperature. | |
| 2,2'-Difluorobiphenyl | <16 | Fluorine's small size results in a lower barrier compared to other ortho-substituents, leading to faster racemization. |
Molecular Dynamics and Simulation Studies for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, understanding how these molecules interact with each other in a condensed phase requires different computational tools. Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. rsc.org
For aromatic molecules like biphenyl phenols, non-covalent interactions such as π-π stacking and in-plane interactions are crucial in determining their condensed-phase structure and properties. Computational methods can quantify these interactions by placing two molecules in various orientations and calculating the interaction energy. acs.org
The total interaction energy is typically broken down into several components: electrostatic (from atomic charges and dipoles), polarization (induced dipoles), dispersion (van der Waals forces), and repulsion. In biphenyl derivatives, dispersion forces often provide the most significant contribution to the total stacking and in-plane interaction energy. The geometry of the interaction is also critical; for instance, "T-shaped" and "parallel-displaced" stacking arrangements are common in aromatic systems and have distinct interaction energies. acs.org These calculations help explain why molecules pack in a certain way in a crystal or aggregate in solution.
The specific intermolecular interaction energies and the resulting minimum-energy configurations dictate how individual molecules align with respect to one another. rsc.org This molecular alignment is the basis for the formation of larger, ordered structures known as supramolecular assemblies. nih.govwur.nl The relationship between molecular structure and supramolecular organization is a key area of research, particularly for materials like liquid crystals and organic electronics, where bulk properties are a direct consequence of molecular-level ordering.
For example, studies on biphenyl-based monomers have shown that subtle changes to the molecular structure, such as the introduction of different functional groups, can significantly influence their ability to form long, one-dimensional supramolecular polymers. rsc.org Poorly polymerizing monomers can still influence the aggregation of others, acting as chain cappers or intercalators to control the length and morphology of the resulting polymer. rsc.org This demonstrates a direct and predictable correlation between the calculated intermolecular interactions and the observable supramolecular organization. rsc.orgchemrxiv.org
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive confirmation of a chemical structure, such as that of this compound, relies on a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization. mdpi.comrfi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. asianpubs.org High-resolution ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting patterns (the n+1 rule). docbrown.infolibretexts.orgchemguide.co.uk ¹³C NMR provides information on the carbon skeleton of the molecule. For complex structures like substituted biphenyls, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the precise connectivity between atoms.
Mass Spectrometry (MS) is used to determine the molecular weight of a compound with extremely high accuracy. mdpi.comrfi.ac.uk High-resolution mass spectrometry (HRMS) can provide the elemental formula of a molecule by measuring its mass to several decimal places. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule within the instrument and analyzing the masses of the fragments. nih.govacs.org This fragmentation pattern provides valuable clues about the molecule's substructures and connectivity. mdpi.comnih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info For a biphenyl phenol, IR spectroscopy would show a broad absorption for the O-H stretching of the hydroxyl group (often centered around 3300-3550 cm⁻¹), C-O stretching absorptions (around 1200 cm⁻¹), and several sharp peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations. docbrown.infolibretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to each molecule. docbrown.info
docbrown.infotandfonline.comresearchgate.netmdpi.comnih.govacs.orgdocbrown.infolibretexts.org| Technique | Primary Information Obtained | Specific Application for this compound | Reference |
|---|---|---|---|
| ¹H NMR | Proton environments, connectivity (via splitting), and ratios. | Confirming the number and position of aromatic and methyl protons. | |
| ¹³C NMR | Carbon skeleton framework. | Identifying all unique carbon atoms, including the substituted aromatic carbons. | |
| 2D NMR (COSY, HMBC) | Detailed atom-to-atom connectivity. | Establishing the link between the two phenyl rings and the positions of all substituents. | |
| High-Resolution MS (HRMS) | Precise molecular weight and elemental formula. | Confirming the molecular formula C₁₄H₁₄O. | |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Identifying fragments corresponding to the dimethylphenyl and hydroxyphenyl moieties. | |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Detecting the hydroxyl (-OH) group and aromatic ring vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity and stereochemistry.
For this compound, ¹H NMR spectroscopy would identify the distinct signals for each aromatic and methyl proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) reveal the positions of the substituents on the two phenyl rings. The protons on the phenol ring and the dimethyl-substituted phenyl ring would exhibit characteristic patterns, and the integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton, including the quaternary carbons of the biphenyl linkage and those bearing the methyl and hydroxyl groups.
Table 1: Hypothetical NMR Data for this compound This table is based on established principles of NMR spectroscopy for similar aromatic compounds, as specific experimental data for this exact molecule is not widely published.
| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~9.5 | Phenolic -OH | ~155 | C-OH |
| ~7.4 | Aromatic CH | ~140 | Aromatic C |
| ~7.1 | Aromatic CH | ~136 | Aromatic C |
| ~6.9 | Aromatic CH | ~131 | Aromatic C |
| ~2.3 | Methyl (CH₃) | ~127 | Aromatic C |
| ~2.1 | Methyl (CH₃) | ~115 | Aromatic C |
| ~21 | Methyl C | ||
| ~16 | Methyl C |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural insights through the analysis of its fragmentation patterns. For this compound, MS analysis would begin with the ionization of the molecule, followed by the detection of the molecular ion peak (M⁺).
The exact mass of this molecular ion, often determined using high-resolution mass spectrometry (HR-MS), can confirm the compound's elemental formula (C₁₄H₁₄O). Subsequent fragmentation of the molecular ion in the mass spectrometer produces a unique pattern of daughter ions. Analysis of the mass-to-charge ratio (m/z) of these fragments can help to piece together the molecule's structure, such as the loss of a methyl group (CH₃) or the cleavage of the biphenyl bond.
Table 2: Predicted Mass Spectrometry Data for this compound This data represents expected values based on the compound's structure.
| Analysis Type | Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₄O | |
| Molecular Weight | 198.26 g/mol | |
| High-Resolution MS | Molecular Ion [M+H]⁺ | 199.1117 |
| Fragmentation | Major Fragment | m/z 184 (Loss of CH₃) |
| Fragmentation | Major Fragment | m/z 169 (Loss of 2xCH₃) |
Chromatographic Methods for Purity Assessment and Isolation of Biphenyl Phenol Isomers (e.g., HPLC)
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other isomers, thereby ensuring its purity. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for this purpose.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the sample components between the two phases. Due to its specific polarity, this compound will have a characteristic retention time under defined HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
By comparing the chromatogram of a sample to that of a certified reference standard, the purity of this compound can be quantified. Furthermore, HPLC can be scaled up for preparative applications to isolate the pure compound from a mixture. The technique is also critical for distinguishing between different biphenyl phenol isomers, which may have very similar properties but can be separated based on subtle differences in their interaction with the stationary phase.
Table 3: General HPLC Parameters for Analysis of Biphenyl Phenols Specific conditions would need to be optimized for this compound.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detector | UV-Vis (e.g., at 254 nm or 280 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Materials Science Applications of Substituted Biphenyl Phenols
Utilization of Biphenyl (B1667301) Phenol (B47542) Derivatives in Liquid Crystal Displays
Biphenyl phenol derivatives are key components in liquid crystal mixtures used for display applications. scilit.com The performance of fringe-field switching (FFS) thin-film-transistor (TFT) liquid-crystal displays (LCDs), for instance, relies on liquid-crystal materials with high-performance characteristics such as a high clearing point, large dielectric anisotropy, and high optical anisotropy. mdpi.comresearchgate.net
The performance of liquid crystal displays is fundamentally dependent on the anisotropic properties of the liquid crystal molecules. Anisotropy refers to the directional dependence of physical properties, which in the case of liquid crystals, includes dielectric permittivity and refractive index. Biphenyl derivatives are well-suited for these applications due to their rigid, rod-like molecular structure, which promotes the formation of the nematic liquid crystal phase. ivanovo.ac.ruresearcher.life
The dielectric anisotropy (Δε) is a critical parameter that determines the threshold voltage required to switch the liquid crystal molecules with an applied electric field. A positive dielectric anisotropy is often desired for display technologies. researchgate.net The optical anisotropy (Δn), or birefringence, is the difference between the extraordinary and ordinary refractive indices and is crucial for controlling the phase retardation of light passing through the display. By introducing polar groups and altering the molecular structure, such as in substituted biphenyl phenols, these anisotropic properties can be precisely tuned to optimize the electro-optical performance of the display, including contrast ratio, response time, and viewing angle. mdpi.comresearchgate.net
Below is a table summarizing the key performance requirements for liquid-crystal materials in FFS TFT-LCDs.
| Property | Requirement for High-Performance FFS TFT-LCD |
| Clearing Point (Tc) | High |
| Dielectric Anisotropy (Δε) | Large and Positive |
| Optical Anisotropy (Δn) | High |
| Rotational Viscosity (γ1) | Low |
| Elastic Constants (Kii) | Large |
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
The field of organic electronics leverages π-conjugated organic molecules for various applications, including Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com These materials form the foundation of devices such as OLEDs, organic field-effect transistors (OFETs), and organic photovoltaic cells. jmaterenvironsci.comresearchgate.net Biphenyl units are common building blocks in the design of organic semiconductor materials used in these devices.
In OLEDs, different layers of organic materials are used for hole injection, hole transport, emission, and electron transport. jmaterenvironsci.comspie.org The efficiency and stability of an OLED are highly dependent on the properties of these materials. Molecules containing biphenyl and phenol moieties can be functionalized to serve in various roles. For example, they can be incorporated into host materials for the emissive layer or used in charge-transporting layers. The ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through chemical substitution is critical for designing efficient OLEDs. chemrxiv.org While specific data on 4-(2,4-Dimethylphenyl)phenol in OLEDs is not prevalent, the general structural motifs of biphenyls and phenols are widely employed in the design of new organic semiconductor materials. researchgate.netchemrxiv.org
Development of Novel Polymeric Materials and Metal-Organic Frameworks Featuring Biphenyl Phenol Units
The structural characteristics of biphenyl phenols make them valuable monomers for the synthesis of advanced polymers and as ligands for Metal-Organic Frameworks (MOFs).
Phenolic compounds are precursors to phenolic resins, such as phenol-formaldehyde resins, which are known for their heat resistance and durability. britannica.comcuni.cz Substituted phenols can be used to create polymers with tailored properties. For example, poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), derived from a dimethylphenol, is a high-performance engineering plastic. researchgate.net The incorporation of the biphenyl unit from a monomer like this compound could enhance the thermal stability and mechanical properties of the resulting polymers. Phenol-containing monomers can also be used to create bio-based polymers. mdpi.com
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. encyclopedia.pubwikipedia.org They have potential applications in gas storage, separation, and catalysis. encyclopedia.pubresearchgate.net The geometry and functionality of the organic linker are crucial in determining the structure and properties of the MOF. Biphenyl and phenol-containing molecules can act as ligands in MOF synthesis. researchgate.netbioforumconf.comresearchgate.net The biphenyl unit provides a rigid and extended scaffold, while the phenolic hydroxyl group can serve as a coordination site or be further functionalized. This allows for the design of MOFs with specific pore sizes and chemical environments.
Role as Advanced Building Blocks for Functional Materials with Tailored Properties
Phenolic compounds are recognized as versatile building blocks for the assembly of a wide range of functional materials. cornell.eduresearchgate.net The intrinsic properties of the phenolic group, including its ability to participate in hydrogen bonding, metal chelation, and polymerization, make it a powerful structural motif. cornell.eduresearchgate.net
When combined with a biphenyl core, as in this compound, the resulting molecule becomes a rigid building block that can be used to construct larger, well-defined molecular architectures. These advanced building blocks are essential for creating materials with tailored properties for applications ranging from catalysis to biomedicine. researchgate.net The ability to precisely control the chemical structure through substitutions on the aromatic rings allows for the fine-tuning of the material's electronic, optical, and physical characteristics to meet the demands of specific applications. britannica.com
Biological Research Perspectives on Substituted Biphenyl Phenols in Vitro Studies
In Vitro Pharmacological Evaluation of Substituted Biphenyl (B1667301) Phenols
Assessment of Antimicrobial and Antifungal Activities in Cellular and Microbial Models
The escalating threat of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents, with substituted biphenyl phenols emerging as a promising area of investigation. In vitro evaluations have demonstrated that these compounds can exhibit potent inhibitory activity against a range of pathogenic microbes.
A study on a series of synthesized biphenyl derivatives revealed that polyhydric compounds, particularly those with multiple hydroxyl groups, showed moderate to significant inhibitory effects against prevalent drug-resistant Gram-positive and Gram-negative bacteria iiarjournals.org. For instance, certain derivatives were effective against multidrug-resistant Staphylococcus epidermidis and carbapenem-resistant Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL iiarjournals.org. Notably, compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively iiarjournals.org.
The antifungal potential of this class has also been explored. Biphenyl-2,6-diethanone derivatives, for example, have been evaluated for their activity against Cryptococcus neoformans nih.gov. One derivative showed a significant reduction in melanin (B1238610) and laccase activity in the fungus, with an MIC80 (the concentration required to inhibit 80% of growth) of 50 μg/mL nih.gov. Studies on other natural phenolic compounds against fluconazole-resistant Candida species further support the antifungal potential of this structural class, with carvacrol (B1668589) and thymol (B1683141) showing high bioactivity nih.gov.
| Compound | Target Microorganism | MIC (μg/mL) |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 |
| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) | Carbapenems-resistant Acinetobacter baumannii | 12.5-25 |
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Carbapenems-resistant Acinetobacter baumannii | 12.5-25 |
| Biphenyl-2,6-diethanone derivative (1e) | Cryptococcus neoformans | 50 (MIC80) |
This table presents a selection of Minimum Inhibitory Concentration (MIC) values for various substituted biphenyl phenols against different microbial strains, as reported in referenced studies iiarjournals.orgnih.gov.
Investigation of Anticancer and Antiproliferative Effects in Various Cell Lines
The biphenyl scaffold is a prominent structure in drug development, and its derivatives have shown significant anticancer capabilities nih.gov. In vitro studies have demonstrated that hydroxylated biphenyl compounds can exert potent and selective antiproliferative activity against various cancer cell lines.
In one study, two C2-symmetric hydroxylated biphenyls (compounds 11 and 12), structurally related to curcumin, were evaluated against malignant melanoma cells. These compounds showed strong antitumor potential with IC50 (half-maximal inhibitory concentration) values of 1.7 µM and 2.0 µM, respectively, while exhibiting no toxicity to normal fibroblast cells up to a concentration of 32 µM nih.govresearchgate.net. The antiproliferative effects were found to be dose-dependent, long-lasting, and irreversible nih.govresearchgate.net.
Similarly, eugenol-related biphenyls have been tested for cytotoxicity on melanoma cell lines nih.gov. Dimeric forms, particularly the brominated biphenyl (S)-6,6'-dibromo-dehydrodieugenol, induced nearly complete growth inhibition (about 100%) in all nine melanoma cell lines tested, showing greater efficacy than the chemotherapeutic drug cisplatin (B142131) at a 5 μM concentration nih.gov. Other research has focused on biphenylaminoquinoline derivatives, with one compound ([3,3']biphenylaminoquinoline 7j) displaying potent cytotoxicity against four cancer cell lines: colorectal (SW480), prostate (DU145), breast (MDA-MB-231), and pancreatic (MiaPaCa-2), with IC50 values as low as 0.17 μM nih.gov.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| Hydroxylated Biphenyl (11) | Melanoma Cells | Malignant Melanoma | 1.7 |
| Hydroxylated Biphenyl (12) | Melanoma Cells | Malignant Melanoma | 2.0 |
| [3,3']Biphenylaminoquinoline (7j) | MiaPaCa-2 | Pancreatic Cancer | 0.17 |
| [3,3']Biphenylaminoquinoline (7j) | MDA-MB-231 | Breast Cancer | 0.38 |
| [3,3']Biphenylaminoquinoline (7j) | DU145 | Prostate Cancer | 0.98 |
| [3,3']Biphenylaminoquinoline (7j) | SW480 | Colorectal Cancer | 1.05 |
This table summarizes the half-maximal inhibitory concentration (IC50) values for selected substituted biphenyl phenols against various human cancer cell lines, based on data from cited research nih.govnih.govresearchgate.net.
Research into the molecular mechanisms of biphenyl phenol-induced cytotoxicity reveals a primary role for apoptosis, or programmed cell death, often mediated through mitochondrial pathways. Cancer cells frequently exhibit altered mitochondrial function, making them susceptible to agents that target these organelles researchgate.net.
Studies on hydroxylated biphenyls in melanoma cells confirmed the induction of apoptosis through annexin (B1180172) V and TUNEL assays nih.govresearchgate.net. Western blot analysis further showed the activation of key executioner proteins in the apoptotic cascade, including caspases 3 and 7, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP) researchgate.net. Cell cycle analysis indicated that these compounds cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from dividing nih.govresearchgate.net.
The central role of mitochondria is highlighted in studies using phenol (B47542) derivatives joined to a triphenylphosphonium (TPP) cation, which specifically targets them to the mitochondria of cancer cells nih.gov. These compounds were found to induce mitochondrial depolarization, reduce mitochondrial mass and energy metabolism, and increase levels of intra-mitochondrial reactive oxygen species (ROS) nih.gov. This cascade of events triggers a caspase 9/3-mediated apoptosis specifically in cancer cells, which often have higher mitochondrial transmembrane potential than normal cells nih.gov. Polyphenols can dissipate the mitochondrial membrane potential, a physicochemical process that cancer cells are unlikely to develop resistance to through gene mutation cnr.it. This disruption is associated with the release of apoptogenic factors like cytochrome c, leading to cell death researchgate.net.
Evaluation of Anti-inflammatory Potential via Enzyme Inhibition (e.g., Cyclooxygenase Enzymes)
The anti-inflammatory properties of substituted biphenyl phenols are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation nih.govnih.gov.
In vitro studies have shown that the substitution pattern on the biphenyl core is critical for its anti-inflammatory effect. For example, 2,2'-biphenol (B158249) was found to significantly inhibit COX-2 expression in macrophage cells at concentrations of 1-10 μM, demonstrating anti-inflammatory activity iiarjournals.org. In contrast, its isomer, 4,4'-biphenol, did not inhibit LPS-stimulated COX-2 expression and, in some contexts, was found to induce it iiarjournals.org. This highlights how the position of the hydroxyl groups dramatically alters the biological activity.
The mechanism of COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the enzyme's active site to prevent substrate binding organic-chemistry.org. The larger active site of COX-2 compared to COX-1 allows for the design of selective inhibitors nih.gov. Some phenolic compounds have been investigated as dual inhibitors of both COX-2 and the epidermal growth factor receptor (EGFR), another target relevant to inflammation and cancer nih.gov. The ability of plant-derived polyphenols to inhibit COX enzymes is a key component of their anti-inflammatory action nih.gov.
Characterization of Antioxidant Capacities of Phenolic Biphenyl Derivatives
Phenolic compounds, including biphenyl derivatives, are well-regarded for their antioxidant properties, which stem from their ability to neutralize harmful free radicals. This protective action is primarily achieved through two mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). In the HAT mechanism, the phenol donates a hydrogen atom to a free radical, thereby stabilizing it.
The antioxidant potential of this class of compounds has been confirmed in various in vitro assays. A comparative study of natural phenols and their synthetic hydroxylated biphenyl derivatives evaluated their antioxidant efficiency in human blood serum. The results showed that natural magnolol (B1675913) (a hydroxylated biphenyl) and several synthetic derivatives demonstrated powerful antioxidant activity, especially under conditions of induced oxidative stress.
The structure of the biphenyl phenol significantly influences its antioxidant capacity. The presence and position of hydroxyl groups are critical. For instance, in some hydroxylated biphenyls, the formation of intramolecular hydrogen bonds can either increase or decrease antioxidant reactivity depending on the specific conformation. Biphenyls are recognized as a promising scaffold for developing free radical scavengers that can inhibit processes like lipid peroxidation, which is implicated in cellular damage organic-chemistry.org.
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of substituted biphenyl phenols by identifying the chemical features responsible for their biological effects.
For Anticancer Activity: In the context of antiproliferative effects, the dimeric or biphenyl structure is more effective than monomeric phenols nih.gov. The addition of specific substituents can dramatically increase potency; for example, bromine substitution on eugenol-related biphenyls led to a marked increase in growth inhibition of melanoma cells nih.gov. The stereochemistry, or the three-dimensional arrangement of the atoms, also plays a critical role, with specific enantiomeric forms showing superior activity nih.gov. Studies on melanocytes suggest a correlation between the structural oxidation state and the position, number, and nature of substituents on the polyphenolic compounds and their antiproliferative effects.
An article focusing solely on the biological research perspectives of 4-(2,4-Dimethylphenyl)phenol, as requested, cannot be generated at this time. Extensive searches for in vitro studies detailing the specific interactions of this compound with biological macromolecules and enzymes have not yielded sufficient data.
Scientific literature available within the public domain does not currently provide specific research findings on the impact of the 2,4-dimethylphenyl substituent on the bioactivity profile of 4-hydroxylated biphenyls. Furthermore, no specific data were found concerning the modulation of cytochrome P450 enzyme activity or the inhibition of sulfotransferases (SULTs) by this compound.
While general research on substituted biphenyl phenols, hydroxylated biphenyls, and their impact on enzyme systems like cytochrome P450 and sulfotransferases exists, extrapolating these general findings to the specific compound this compound without direct experimental evidence would be scientifically unfounded and speculative.
To provide a thorough, informative, and scientifically accurate article as per the instructions, specific in vitro studies on this compound are necessary. Without such dedicated research, generating content that strictly adheres to the provided outline and focuses solely on this compound is not possible.
Environmental Research Aspects of Phenolic Biphenyls
Environmental Fate and Transport Mechanisms of Biphenyl (B1667301) Phenol (B47542) Compounds
The environmental fate and transport of a chemical describe its journey and transformation after release into the environment. epa.gov This involves processes like biodegradation, volatilization, and adsorption, which collectively determine the compound's persistence, mobility, and potential for exposure. cdc.govmdpi.com For biphenyl phenol compounds, these mechanisms are influenced by their specific physical and chemical properties, such as solubility, vapor pressure, and affinity for organic matter. cdc.gov
Biodegradation is a primary mechanism for the removal of phenolic compounds from the environment. nih.gov The process is driven by microorganisms that utilize these compounds as a source of carbon and energy. nih.gov The degradation of biphenyl and phenolic structures typically proceeds through a series of enzymatic reactions.
Biodegradation Pathways: The microbial degradation of biphenyl compounds is often initiated by a biphenyl dioxygenase enzyme. This enzyme introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-2,3-dihydro-2,3-dihydroxybiphenyl intermediate. nih.govethz.ch This is then oxidized to a catechol-like dihydroxylated metabolite. nih.govnih.gov Subsequently, the aromatic ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to compounds that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.govresearchgate.netnih.gov
Fungi, such as Paecilomyces lilacinus, have been shown to metabolize biphenyl by first yielding monohydroxylated biphenyls, followed by further hydroxylation to form di- and trihydroxylated metabolites before ring cleavage occurs. nih.gov For substituted biphenyls, the degradation typically begins on the least substituted ring. nih.gov In the case of 4-(2,4-Dimethylphenyl)phenol, biodegradation would likely involve initial hydroxylation followed by cleavage of one of the aromatic rings, a process well-documented for both biphenyl and various phenolic compounds. nih.govethz.ch
Biotransformation Kinetics: The rate of biodegradation is a critical factor in determining the environmental persistence of a compound. These kinetics are often influenced by the compound's concentration, the presence of acclimatized microbial populations, and environmental conditions. researchgate.netnih.gov Studies on similar compounds, such as 4-nitrophenol (B140041) and 4-chlorophenol, show that biodegradation can be described by kinetic models like the Haldane equation, which accounts for substrate inhibition at high concentrations. nih.govmdpi.com For instance, the biodegradation of 4-nitrophenol by an acclimatized biomass was found to have a maximum removal rate ranging from 3.3 to 8.4 mg 4NP per mg of biomass per day. nih.gov The presence of substituents, like the dimethylphenyl group, can affect these rates, with more complex structures sometimes leading to slower degradation. nih.gov
Table 1: Kinetic Parameters for the Biodegradation of Phenolic Compounds This table presents kinetic data from studies on phenol and its derivatives, illustrating typical biodegradation rates.
| Compound | Microbial System | Max. Degradation Rate (q_max) | Half-Saturation Constant (K_s) | Inhibition Constant (K_i) |
| Phenol | Mixed Culture | 0.521 g/g VSS/h | 692 mg/L | 231 mg/L |
| 4-Nitrophenol | Acclimatized Biomass | 3.3-8.4 mg/mg VSS/d | 17.6 mg/L | 30.7 mg/L |
Data sourced from studies on activated sludge and sequencing batch reactors. researchgate.netnih.gov
Volatilization: Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. cdc.gov For phenolic compounds in water, this is governed by properties like vapor pressure and the Henry's Law Constant. cdc.gov 2,4-Dimethylphenol, a related compound, has a vapor pressure of 1 mm Hg at 52.8°C, indicating a moderate tendency to volatilize from water, especially at higher temperatures. epa.gov The volatilization of polychlorinated biphenyls (PCBs) from sediment has been shown to be significantly correlated with water loss during drying, with lighter congeners being more volatile. researchgate.net Given its structure, this compound is expected to have a lower vapor pressure than simpler phenols, but volatilization could still be a relevant transport mechanism from surface waters to the atmosphere.
Adsorption: Adsorption to soil and sediment particles is a key process that affects the mobility and bioavailability of phenolic biphenyls in the environment. aloki.hu The tendency of a compound to adsorb is often related to its affinity for organic carbon, a property quantified by the organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov Phenolic compounds generally exhibit significant adsorption in soils, particularly those with high organic matter content. aloki.hu The process is also pH-dependent; as pH increases above the compound's pKa, the molecule becomes ionized, which can decrease its adsorption to nonpolar organic matter. mdpi.com Studies on various phenols show that adsorption equilibrium is often reached within a few hours and can be described by models such as the Langmuir and Freundlich isotherms. mdpi.com For this compound, its relatively low water solubility and biphenyl structure suggest a strong tendency to adsorb to soil and sediment, reducing its mobility in groundwater but potentially leading to its accumulation in solids. aloki.humdpi.com
Occurrence and Distribution in Various Environmental Matrices
Phenolic biphenyls and their transformation products are distributed across various environmental compartments, including water, soil, sediment, and biota. nih.govresearchgate.net Their presence often stems from industrial activities, as phenolic compounds are used in the manufacturing of resins, dyes, and pharmaceuticals, and are components of oil refinery wastes. dcceew.gov.aucore.ac.uk
Hydroxylated metabolites of PCBs have been detected in diverse environmental samples globally. nih.gov For instance, a study in Ontario, Canada, reported total concentrations of OH-PCBs in surface water ranging from 0.87 to 130 picograms per liter (pg/L). smu.ca The same study found concentrations in particulate organic matter between 230 and 990 pg/g and noted their presence in rain and snow, indicating atmospheric transport. smu.ca Higher concentrations were often found near urban areas and sewage treatment plant outfalls, pointing to these as significant sources. smu.ca
Simpler related compounds, like 2,4-dimethylphenol, have been identified in both raw and treated water supplies. epa.gov The distribution of these compounds is dictated by their environmental fate and transport properties. Compounds with a higher affinity for organic matter, like this compound is presumed to have, will predominantly be found in soil and sediments, while more water-soluble transformation products may be more mobile in aquatic systems. aloki.huresearchgate.net
Table 2: Reported Concentrations of Hydroxylated PCBs in Environmental Media This table provides examples of the occurrence and concentration levels of related phenolic biphenyl compounds in the environment.
| Environmental Matrix | Location | Concentration Range |
| Surface Water | Ontario, Canada | 0.87 - 130 pg/L |
| Particulate Organic Matter | Ontario, Canada | 230 - 990 pg/g |
| Animal Tissues | Various | Detected |
| Sediments | Various | Detected |
Data sourced from a study on the occurrence of hydroxylated polychlorinated biphenyls. smu.ca
Future Research Directions in 4 2,4 Dimethylphenyl Phenol Chemistry
Development of Green and Sustainable Synthetic Methodologies for Arylphenols
The chemical industry's shift towards environmental stewardship has catalyzed research into greener synthetic routes for arylphenols, moving away from traditional methods that often involve harsh conditions and hazardous reagents. A key area of future development lies in the refinement of catalytic cross-coupling reactions, which are fundamental to constructing the biphenyl (B1667301) backbone.
Sustainable Catalysis and Reaction Media:
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the C-C bond in biphenyl structures. nih.govresearchgate.netuab.cat Future work will focus on developing catalysts that are not only highly efficient but also derived from abundant, non-toxic metals. Research is also directed towards heterogeneous catalysts, which can be easily recovered and recycled, minimizing waste and cost. doi.orgul.ie The exploration of sustainable reaction media is another critical frontier. Replacing toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids is a primary objective. researchgate.netdigitellinc.com For instance, the use of N-Hydroxyethylpyrrolidone (HEP)/water/tetramethylguanidine mixtures has shown promise in greening cross-coupling reactions. digitellinc.com
Alternative Feedstocks and Activation Methods:
There is a growing interest in using phenols and their derivatives as greener alternatives to aryl halides in cross-coupling reactions. mcgill.camdpi.com Phenols are widely available and environmentally benign, but their low reactivity necessitates activation. mdpi.com Future research will explore novel, efficient, and "in situ" activation strategies for the phenolic hydroxyl group, such as conversion to O-aryl carbonates, carbamates, or ethers, to facilitate their use in C-C bond formation. mdpi.com Additionally, sourcing phenols from renewable feedstocks, such as lignocellulosic biomass, is a key goal for enhancing the sustainability of the entire synthetic pathway. rsc.orgrsc.org
Biocatalysis:
The use of enzymes, or biocatalysis, offers a highly selective and environmentally friendly approach to synthesis. tudelft.nl Lipases and other enzymes are being explored for their ability to catalyze key steps in the synthesis of unsymmetrical biphenyls under mild conditions. mdpi.com Future research will focus on enzyme engineering to improve substrate scope and catalytic efficiency for the synthesis of complex arylphenols. tudelft.nl
| Green Chemistry Approach | Key Research Focus | Potential Advantages |
| Sustainable Catalysis | Development of recyclable, non-toxic metal catalysts (e.g., supported on zeolites or polymers). nih.govdoi.orgul.ie | Reduced metal waste, lower cost, easier product purification. |
| Green Solvents | Replacement of hazardous organic solvents with water, bio-derived solvents, or ionic liquids. researchgate.netdigitellinc.com | Improved safety, reduced environmental impact. |
| Alternative Feedstocks | Utilization of phenols derived from renewable sources like lignin. mcgill.camdpi.comrsc.orgrsc.org | Reduced reliance on fossil fuels, increased sustainability. |
| Biocatalysis | Employing enzymes for selective synthesis steps. tudelft.nlmdpi.com | High selectivity, mild reaction conditions, reduced byproducts. |
Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The synergy between advanced computational modeling and sophisticated experimental techniques is set to revolutionize this field.
Computational Modeling:
Density Functional Theory (DFT) has become an invaluable tool for investigating the intricate details of reaction pathways. nih.govuab.catresearchgate.netnih.govcomporgchem.comresearchgate.netmdpi.com Future research will leverage DFT and other computational methods to:
Elucidate the full catalytic cycles of cross-coupling reactions like the Suzuki-Miyaura, identifying rate-determining steps and the roles of ligands and solvents. nih.govuab.catnih.gov
Predict the reactivity and selectivity of different arylphenol precursors.
Design novel catalysts with enhanced activity and stability by modeling catalyst-substrate interactions. nih.gov
Investigate the conformational properties of substituted biphenyls, such as the intra-ring torsion angle, which influences their physical and chemical properties. comporgchem.comresearchgate.net
For example, DFT studies on the Suzuki-Miyaura reaction have provided detailed insights into the oxidative addition, transmetalation, and reductive elimination steps, highlighting the critical role of the catalyst's ligands in lowering activation energy barriers. nih.govnih.gov
Advanced Experimental Techniques:
Computational predictions must be validated and complemented by rigorous experimental work. Future research will increasingly employ:
In-situ spectroscopic techniques (e.g., FTIR, NMR): To monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data that can be directly compared with computational models. nih.gov
Advanced crystallographic methods: To determine the precise three-dimensional structures of catalysts, intermediates, and final products, providing crucial benchmarks for computational models. researchgate.net
Kinetic studies: To experimentally determine reaction rates and activation energies, offering a quantitative measure of catalyst performance and mechanistic pathways.
The integration of these approaches will create a powerful feedback loop, where computational predictions guide experimental design, and experimental results refine and validate theoretical models, leading to a much deeper and more accurate understanding of the chemistry of 4-(2,4-dimethylphenyl)phenol and its analogs.
Exploration of Novel Advanced Materials Applications Leveraging Biphenyl Phenol (B47542) Derivatives
The rigid, planar, yet conformationally flexible structure of the biphenyl core makes it an excellent building block for a wide range of advanced materials. rsc.org Future research will focus on harnessing the unique properties of this compound and other biphenyl phenol derivatives to create next-generation materials.
Liquid Crystals:
Biphenyl derivatives have been foundational to the development of liquid crystal displays (LCDs). uea.ac.uktandfonline.comwikipedia.org The substitution pattern on the biphenyl rings significantly influences properties like birefringence, dielectric anisotropy, and viscosity. tandfonline.com Future research will involve the design and synthesis of novel biphenyl phenol-based liquid crystals for:
High-performance displays: Targeting faster response times, higher resolutions, and lower power consumption.
Smart materials: Developing materials that respond to external stimuli like light, temperature, or electric fields for applications in sensors and optical switching.
Chiral dopants: Investigating axially chiral biphenyls as dopants for ferroelectric liquid crystals used in high-resolution microdisplays. jcsp.org.pksemanticscholar.org
| Material Class | Research Direction | Potential Application |
| Liquid Crystals | Synthesis of new biphenyl structures with tailored substituents. tandfonline.comresearchgate.net | Advanced LCDs, sensors, optical devices. tandfonline.comjcsp.org.pk |
| High-Performance Polymers | Incorporation into polymer backbones (e.g., polyetherimides, polysulfones). wikipedia.orguky.edu | Flame-resistant, thermally stable materials for aerospace and electronics. vt.edu |
| Organic Electronics (OLEDs) | Use as building blocks for fluorescent layers and host materials. | Energy-efficient lighting and displays. |
| Coordination Polymers | Employment as linkers to create metal-organic frameworks (MOFs). nih.gov | Catalysis, gas storage, and separation. nih.gov |
High-Performance Polymers:
The thermal stability and rigidity of the biphenyl phenol moiety make it an attractive component for high-performance polymers. wikipedia.orgvt.edu Research will focus on incorporating these structures into polymer backbones to enhance properties such as:
Thermal stability and flame resistance: Creating materials for demanding applications in the aerospace and electronics industries.
Mechanical strength: Developing robust polymers for structural components. uky.edu
Gas separation membranes: Utilizing the defined free volume in biphenyl-containing polymers for efficient gas separation.
The synthesis of polyarylene ether nitriles from 4,4′-dihydroxybiphenyl is an example of how these monomers can be used to create polymers with high glass transition temperatures and thermal stability.
Comprehensive In Vitro Biological Target Identification and Pathway Elucidation for Substituted Arylphenols
While the material applications of biphenyl phenols are well-established, their biological activities are a growing area of interest. cnr.it Future research will employ a systematic approach to identify the biological targets of compounds like this compound and to understand their metabolic fate.
Target Identification:
Identifying the specific proteins or cellular pathways that a small molecule interacts with is key to understanding its biological effects. Future strategies will integrate computational and experimental methods:
Computational Prediction: In silico approaches such as molecular docking and pharmacophore modeling will be used to screen libraries of substituted arylphenols against known protein structures, predicting potential binding partners. nih.govfrontiersin.org These methods help prioritize compounds for experimental testing.
Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based assays to observe a specific physiological effect (phenotype). This can uncover unexpected activities without prior knowledge of the target.
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "pull down" binding partners of a specific arylphenol from a complex biological sample, directly identifying its protein targets.
Pathway Elucidation:
Understanding how a compound is metabolized is crucial for evaluating its bioactivity and potential persistence. Research will focus on:
Metabolite Identification: Using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the products formed when a compound is processed by metabolic enzymes (e.g., cytochrome P450s). researchgate.netresearchgate.netsigmaaldrich.com Studies have shown that biphenyls are often hydroxylated by these enzymes. sigmaaldrich.comasm.org
Metabolomics: This untargeted approach analyzes the global changes in an organism's metabolite profile after exposure to a compound, providing a broad picture of the affected metabolic pathways. nih.gov
Genomic and Enzymatic Analysis: Identifying the specific genes and enzymes responsible for the degradation of biphenyl compounds in various organisms. researchgate.netresearchgate.net
This comprehensive approach will not only reveal the potential therapeutic applications or toxicological profiles of substituted arylphenols but also provide insights into their environmental fate.
Q & A
Q. What are the recommended methods for synthesizing 4-(2,4-Dimethylphenyl)phenol, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via Friedel-Crafts alkylation or electrophilic aromatic substitution using phenol derivatives and dimethylbenzene precursors. For example, selective methylation of phenol with o-cresol in the presence of iron-chromium mixed oxide catalysts improves regioselectivity . To optimize yields, control reaction temperature (45–48°C melting point range is critical) and use formaldehyde as a catalyst for cross-coupling reactions, as demonstrated in thiadiazole derivative synthesis .
Q. How can researchers determine the purity and structural identity of this compound?
- Answer: Use a combination of:
- Spectroscopy: H/C NMR (e.g., aromatic protons at δ 7.16–8.93 ppm in DMSO-d) and IR (O-H stretch ~3200 cm) .
- Chromatography: HPLC with UV detection (λ~280 nm) or GC-MS for volatile derivatives.
- Elemental analysis: Compare experimental vs. theoretical C/H/N ratios (e.g., C: 84.8%, H: 7.1% for CHO) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer:
- Melting point: 45–48°C (critical for solvent selection).
- Boiling point: 203°C (dictates distillation conditions).
- Solubility: Lipophilic (soluble in DCM, THF; insoluble in water).
- Stability: Susceptible to oxidation (forms quinones under strong oxidizers) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in electrophilic substitution reactions?
- Answer: Density Functional Theory (DFT) calculations can map electron density distributions to predict regioselectivity. For example, the methyl groups at the 2,4-positions sterically hinder para-substitution, favoring ortho-directing effects. Studies on similar systems show Mulliken charges on phenolic oxygen correlate with reaction rates .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Answer: Discrepancies in antimicrobial activity (e.g., MIC values) may arise from substituent effects. Use:
- Structure-Activity Relationship (SAR) studies: Compare analogues like 4-((5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)methylamino)phenol .
- Molecular docking: Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to identify critical binding motifs .
Q. How can researchers design experiments to assess the environmental persistence of this compound?
- Answer:
- Biodegradation assays: Monitor half-life in soil/water systems using LC-MS.
- Photodegradation studies: Expose to UV light and analyze byproducts (e.g., quinones) via GC-MS .
- Ecotoxicity profiling: Use Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects .
Methodological Challenges
Q. What experimental precautions are critical when handling this compound in large-scale reactions?
- Answer:
- Safety protocols: Use PPE (gloves, goggles), fume hoods, and explosion-proof equipment due to flammability (boiling point >200°C).
- Waste management: Neutralize phenolic waste with NaOH before disposal to prevent environmental contamination .
Q. How can researchers address inconsistencies in spectroscopic data for derivatives of this compound?
- Answer:
- Dynamic NMR: Resolve tautomeric equilibria or rotational isomers in derivatives (e.g., azo compounds) .
- Isotopic labeling: Use O-labeled phenol to track oxygen participation in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
